molecular formula C14H17NS B12073133 Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine

Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine

Cat. No.: B12073133
M. Wt: 231.36 g/mol
InChI Key: NTTFGUHBZGQEJF-UHFFFAOYSA-N
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Description

Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine is an organic compound that features a thiophene ring, a phenyl group, and an amine group. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and significant role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The thiophene ring and phenyl group allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of kinases or modulation of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine is unique due to its specific combination of a thiophene ring, phenyl group, and amine group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C14H17NS/c1-2-8-15-10-12-5-3-4-6-14(12)13-7-9-16-11-13/h3-7,9,11,15H,2,8,10H2,1H3

InChI Key

NTTFGUHBZGQEJF-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=CC=C1C2=CSC=C2

Origin of Product

United States

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